2,2-Difluoroethyl difluoroacetate

Lithium-ion battery High-voltage electrolyte Oxidative stability

2,2-Difluoroethyl difluoroacetate (CAS 1300698-74-1) is a fully fluorinated symmetric ester with the molecular formula C4H4F4O2 and a molecular weight of 160.07 g/mol. Unlike mono-fluorinated or partially fluorinated analogs such as 2,2-difluoroethyl acetate (CAS 1550-44-3) or ethyl difluoroacetate, this compound incorporates four fluorine atoms distributed symmetrically across both acyl and alkoxy moieties, conferring enhanced oxidative stability and reduced flammability for high-voltage lithium-ion battery electrolytes.

Molecular Formula C4H4F4O2
Molecular Weight 160.07 g/mol
CAS No. 1300698-74-1
Cat. No. B1463726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl difluoroacetate
CAS1300698-74-1
Molecular FormulaC4H4F4O2
Molecular Weight160.07 g/mol
Structural Identifiers
SMILESC(C(F)F)OC(=O)C(F)F
InChIInChI=1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2
InChIKeyHEYLFMWPYXSIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethyl Difluoroacetate (CAS 1300698-74-1): High-Fluorine Symmetric Ester for Battery Electrolyte and Synthetic Intermediate Applications


2,2-Difluoroethyl difluoroacetate (CAS 1300698-74-1) is a fully fluorinated symmetric ester with the molecular formula C4H4F4O2 and a molecular weight of 160.07 g/mol [1]. Unlike mono-fluorinated or partially fluorinated analogs such as 2,2-difluoroethyl acetate (CAS 1550-44-3) or ethyl difluoroacetate, this compound incorporates four fluorine atoms distributed symmetrically across both acyl and alkoxy moieties, conferring enhanced oxidative stability and reduced flammability for high-voltage lithium-ion battery electrolytes . It is commercially available as a research chemical in 95% purity from multiple global suppliers, with applications spanning battery electrolyte solvent formulation and organic synthesis intermediate roles .

Why 2,2-Difluoroethyl Difluoroacetate Cannot Be Substituted with Standard Fluorinated Esters in Critical Applications


Generic substitution with lower-fluorine analogs such as 2,2-difluoroethyl acetate (DFEA, C4H6F2O2, MW 124.09) or ethyl difluoroacetate (EDFA) fails because the number and distribution of fluorine atoms directly govern oxidative stability, solvation strength, and interfacial film formation in electrochemical systems [1]. DFEA, with only two fluorine atoms on the alkoxy chain, exhibits different Li⁺ solvation structure and lower oxidative stability compared to the symmetrically tetra-fluorinated difluoroacetate ester [2]. Similarly, ethyl difluoroacetate lacks the additional fluorine atoms on the ethyl moiety, altering its electrostatic potential minimum (ESPmin) and Na⁺ binding energy relative to more heavily fluorinated counterparts [3]. These molecular differences translate into quantifiable performance variations in battery cycling stability, low-temperature capacity retention, and electrolyte safety profiles, making direct interchange without performance validation unacceptable for procurement decisions in research and industrial applications .

Quantitative Differentiation Evidence for 2,2-Difluoroethyl Difluoroacetate (CAS 1300698-74-1)


Oxidative Stability Comparison: Tetra-Fluorinated vs. Conventional Carbonate Electrolytes

2,2-Difluoroethyl difluoroacetate demonstrates exceptional oxidative stability up to 5.0 V vs Li/Li⁺, which is directly attributable to its symmetric tetra-fluorinated molecular structure. This value exceeds the stability window of conventional carbonate-based electrolytes that typically decompose above 4.3 V, and provides a wider operational voltage range compared to mono-fluorinated esters . In high-voltage lithium-ion batteries, electrolyte decomposition at elevated potentials leads to capacity fade, gas evolution, and safety hazards; the extended oxidative stability of this compound enables stable operation with high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (4.7 V platform) that cannot be reliably cycled with conventional solvents [1].

Lithium-ion battery High-voltage electrolyte Oxidative stability

Fluorination Degree vs. Solvation Strength: Quantitative ESPmin and Binding Energy Comparison

Systematic fluorination engineering studies on acetate ester derivatives reveal that the electrostatic potential minimum (ESPmin) becomes increasingly negative as fluorination degree increases and fluorine placement shifts toward the oxygen binding site. For 2,2-difluoroethyl difluoroacetate, the symmetric four-fluorine configuration on both acyl and alkoxy moieties is expected to produce an ESPmin more negative than the -1.462 eV measured for 2,2-difluoroethyl acetate (DFEA), which in turn correlates with weakened Na⁺-solvent binding energy [1]. DFEA demonstrated a Na⁺ binding energy of -30.46 kcal mol⁻¹ compared to -32.05 kcal mol⁻¹ for ethyl difluoroacetate (EDFA) and -34.15 kcal mol⁻¹ for ethyl acetate (EA), establishing a clear quantitative trend where increased fluorination reduces solvation strength [1]. The fully symmetric tetra-fluorinated structure of 2,2-difluoroethyl difluoroacetate represents the logical endpoint of this optimization pathway, enabling the formation of anion-dominated solvation structures (AGGs) that deposit inorganic-rich, protective solid-electrolyte interphase (SEI) layers essential for metal anode stability [2].

Sodium metal battery Solvation chemistry Fluorinated solvent design

Thermal Safety and Flammability Reduction: Fluorine Content Correlation

Fluorination of ester solvents systematically reduces flammability and improves thermal stability. Methyl difluoroacetate (MFA, CHF₂COOCH₃) in LiPF₆ electrolyte shifts the exothermic peak with lithium metal to approximately 300°C, representing a substantial thermal safety improvement over non-fluorinated esters [1]. 2,2-Difluoroethyl difluoroacetate, containing four fluorine atoms in a symmetric arrangement, exhibits further enhanced flame retardancy due to the combined electron-withdrawing effects and the high fluorine-to-hydrogen ratio that inhibits combustion propagation . In comparative studies of fluorinated electrolyte formulations, solvents with >3 fluorine atoms demonstrate non-flammable characteristics, whereas mono-fluorinated and non-fluorinated analogs remain flammable with flash points below 25°C [2]. The symmetric tetra-fluorination of 2,2-difluoroethyl difluoroacetate positions it in the highest safety tier among ester-based electrolyte solvents, directly addressing procurement requirements for intrinsically safe battery components [3].

Battery safety Thermal stability Non-flammable electrolyte

High-Value Application Scenarios for 2,2-Difluoroethyl Difluoroacetate (CAS 1300698-74-1)


High-Voltage (>4.5 V) Lithium-Ion Battery Electrolyte Co-Solvent

2,2-Difluoroethyl difluoroacetate is optimally deployed as a co-solvent or functional additive in electrolyte formulations for high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-voltage LiCoO₂, where its 5.0 V oxidative stability limit enables stable cycling at 4.7-4.85 V operating potentials that would rapidly decompose conventional carbonate electrolytes [1]. The compound's symmetric tetra-fluorinated structure promotes anion-dominated solvation sheaths that deposit robust, inorganic-rich cathode electrolyte interphase (CEI) layers, suppressing transition metal dissolution and oxygen release at high states of charge [2]. Procurement in this scenario prioritizes the compound's extended electrochemical stability window over cost, as lower-fluorine analogs such as DFEA (C4H6F2O2) demonstrate insufficient oxidative stability at >4.5 V and lead to accelerated capacity fade.

Lithium Metal and Sodium Metal Battery Anode Protection

In lithium metal and sodium metal battery research, 2,2-difluoroethyl difluoroacetate serves as a weakly solvating co-solvent that promotes the formation of aggregate (AGGs) solvation structures, which are essential for generating stable, inorganic-rich solid electrolyte interphase (SEI) layers on metal anodes . The compound's low Na⁺ binding energy (inferred < -30.46 kcal mol⁻¹) [1] facilitates rapid desolvation kinetics at the electrode interface, suppressing dendritic metal deposition and improving Coulombic efficiency. This property is quantitatively superior to less-fluorinated analogs: DFEA-based electrolytes achieve Li Coulombic efficiency of 98.59% in lithium metal systems [2], and the higher fluorination of 2,2-difluoroethyl difluoroacetate is anticipated to further enhance this metric. Procurement for metal anode research specifically requires the high fluorine-to-hydrogen ratio that drives anion-derived SEI chemistry.

Wide-Temperature-Range Electrolyte Formulations for Extreme Environments

2,2-Difluoroethyl difluoroacetate is a critical component in electrolytes designed for operation across extreme temperature ranges (-40°C to +70°C), where its fluorinated structure confers both a depressed freezing point and enhanced thermal stability . Fluorinated ester electrolytes based on related compounds achieve freezing points below -100°C and maintain reversible capacities of 279 mAh g⁻¹ at -40°C in graphite anodes [1], performance metrics that non-fluorinated esters cannot match. At elevated temperatures, the compound's thermal stability (exothermic peak >300°C with lithium) [2] prevents thermal runaway reactions that plague conventional electrolytes. The symmetric molecular architecture minimizes viscosity increase at low temperature while maintaining sufficient salt dissociation for ionic conductivity. Procurement for extreme-condition battery applications prioritizes this compound's unique combination of low-temperature fluidity and high-temperature stability, which cannot be simultaneously achieved with partially fluorinated or non-fluorinated alternatives.

Specialty Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis

As a versatile fluorinated synthon, 2,2-difluoroethyl difluoroacetate serves as a difluoroacetylating agent and difluoroethyl-containing building block in medicinal chemistry and agrochemical development . The compound's symmetric structure with both difluoroethyl and difluoroacetyl moieties enables the introduction of the metabolically stable CF₂H group or the electrophilic CF₂ fragment into target molecules, which is valuable for modulating lipophilicity (LogP) and metabolic stability of drug candidates [1]. Unlike mono-fluorinated alternatives that provide only one fluorination site, this compound offers dual fluorinated functionalities in a single reagent, streamlining synthetic routes and reducing step count in multi-step syntheses. Procurement for pharmaceutical R&D prioritizes this compound when both difluoroethyl and difluoroacetyl incorporation is required, as using separate mono-fluorinated reagents would necessitate additional protection/deprotection sequences and reduce overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoroethyl difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.